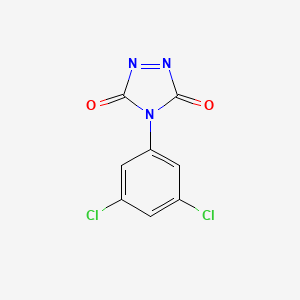
N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with acetyl and ethyl groups. Pyrrole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide typically involves the condensation of 2,5-dimethylpyrrole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Another method involves the reaction of 2,5-dimethylpyrrole with acetic anhydride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes such as dihydrofolate reductase and enoyl ACP reductase, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound disrupts the synthesis of nucleotides and fatty acids, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 1-(1-Methylpyrrol-2-yl)ethanone
Uniqueness
N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes makes it a promising candidate for therapeutic applications .
Properties
CAS No. |
61009-71-0 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-[1-(1-acetyl-4,5-dimethylpyrrol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-7-6-12(8(2)13-10(4)15)14(9(7)3)11(5)16/h6,8H,1-5H3,(H,13,15) |
InChI Key |
VWQWNMUCOMCDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1)C(C)NC(=O)C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


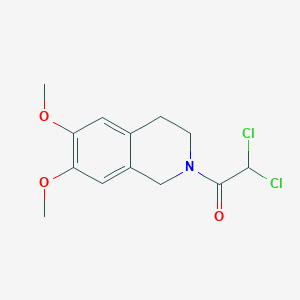
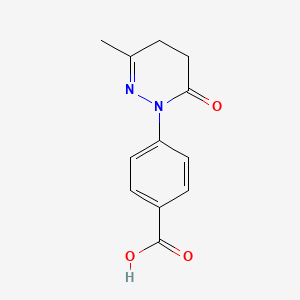

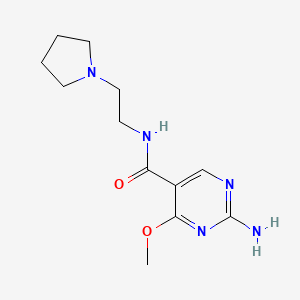
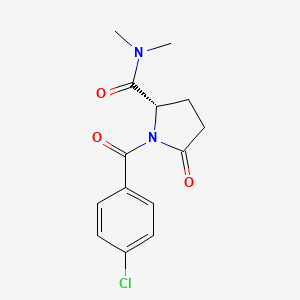
![2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol](/img/structure/B12911867.png)
![N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12911868.png)

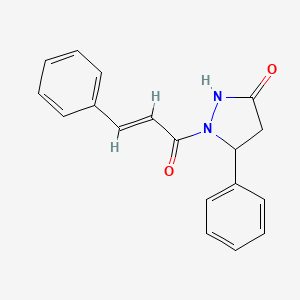
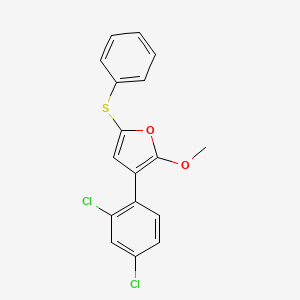
![2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911897.png)
![2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12911900.png)
![4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12911910.png)
